3-Methyl-2,6-naphthyridine
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Overview
Description
3-Methyl-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a fused ring system containing two pyridine rings The presence of a methyl group at the 3-position of the 2,6-naphthyridine ring system distinguishes this compound from other naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,6-naphthyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired naphthyridine ring system .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can convert the naphthyridine ring to dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted naphthyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Methyl-2,6-naphthyridine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism of action of 3-Methyl-2,6-naphthyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another naphthyridine isomer with different biological and chemical properties.
1,5-Naphthyridine: Known for its applications in medicinal chemistry and materials science.
1,6-Naphthyridine: Studied for its anticancer and antimicrobial activities
Uniqueness
3-Methyl-2,6-naphthyridine is unique due to the specific positioning of the methyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct biological activities and applications compared to other naphthyridine isomers .
Properties
Molecular Formula |
C9H8N2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-methyl-2,6-naphthyridine |
InChI |
InChI=1S/C9H8N2/c1-7-4-9-5-10-3-2-8(9)6-11-7/h2-6H,1H3 |
InChI Key |
FDEJPNNBSWXBGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2)C=N1 |
Origin of Product |
United States |
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